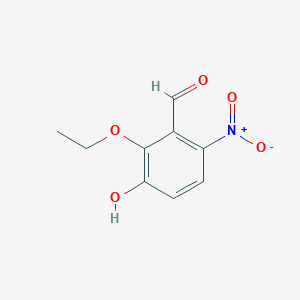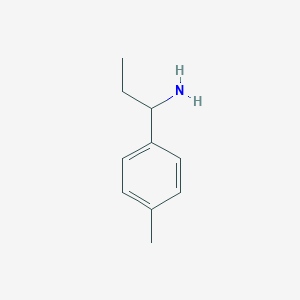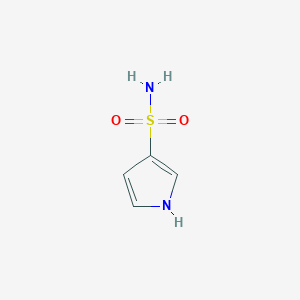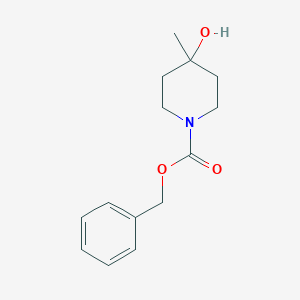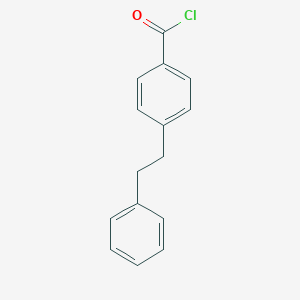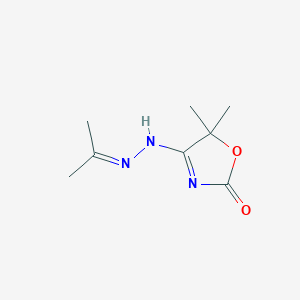
5,5-Dimethyl-4-(2-propan-2-ylidenehydrazinyl)-1,3-oxazol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5-Dimethyl-4-(2-propan-2-ylidenehydrazinyl)-1,3-oxazol-2-one, also known as thiazolidinedione, is a synthetic compound that has been widely studied for its potential medical applications. Thiazolidinediones have been shown to have anti-inflammatory, antidiabetic, and antineoplastic effects, making them a promising area of research for the development of new drugs.
作用機序
Thiazolidinediones act by binding to PPARγ, a nuclear receptor that regulates gene expression. Activation of PPARγ leads to increased expression of genes involved in glucose and lipid metabolism, resulting in improved insulin sensitivity and reduced blood glucose levels. Thiazolidinediones also have anti-inflammatory effects, which may contribute to their therapeutic effects in conditions such as diabetes and cancer.
生化学的および生理学的効果
Thiazolidinediones have been shown to have a number of biochemical and physiological effects. They improve insulin sensitivity by increasing glucose uptake and utilization in peripheral tissues such as muscle and adipose tissue. Thiazolidinediones also reduce hepatic glucose production and increase insulin secretion from pancreatic beta cells. In addition, they have anti-inflammatory effects, which may contribute to their therapeutic effects in conditions such as diabetes and cancer.
実験室実験の利点と制限
Thiazolidinediones have several advantages as a research tool. They are relatively easy to synthesize and are commercially available, making them accessible to researchers. Thiazolidinediones have also been extensively studied, with a large body of literature available on their pharmacology and mechanisms of action. However, 5,5-Dimethyl-4-(2-propan-2-ylidenehydrazinyl)-1,3-oxazol-2-onediones also have limitations as a research tool. They can have off-target effects, making it difficult to attribute observed effects to PPARγ activation alone. In addition, 5,5-Dimethyl-4-(2-propan-2-ylidenehydrazinyl)-1,3-oxazol-2-onediones can be toxic at high doses, which can limit their use in certain experiments.
将来の方向性
There are several future directions for research on 5,5-Dimethyl-4-(2-propan-2-ylidenehydrazinyl)-1,3-oxazol-2-onediones. One area of interest is the development of more selective PPARγ agonists, which would reduce off-target effects and potentially improve therapeutic efficacy. Another area of interest is the use of 5,5-Dimethyl-4-(2-propan-2-ylidenehydrazinyl)-1,3-oxazol-2-onediones in combination with other drugs, such as metformin, to improve glycemic control in diabetic patients. Finally, 5,5-Dimethyl-4-(2-propan-2-ylidenehydrazinyl)-1,3-oxazol-2-onediones have shown promise as a potential treatment for cancer, and further research is needed to explore their potential in this area.
合成法
The synthesis of 5,5-Dimethyl-4-(2-propan-2-ylidenehydrazinyl)-1,3-oxazol-2-onediones involves the reaction of a thioamide with an alpha-haloester in the presence of a base. The resulting intermediate is then cyclized to form the 5,5-Dimethyl-4-(2-propan-2-ylidenehydrazinyl)-1,3-oxazol-2-onedione ring. The most commonly used thioamide is 2-mercaptoacetamide, while the alpha-haloester can be either a bromo- or chloro-derivative.
科学的研究の応用
Thiazolidinediones have been extensively studied for their potential use in the treatment of diabetes mellitus. They act by activating the peroxisome proliferator-activated receptor gamma (PPARγ), which regulates glucose and lipid metabolism. Thiazolidinediones have been shown to improve insulin sensitivity, reduce blood glucose levels, and decrease hemoglobin A1c levels in diabetic patients.
特性
CAS番号 |
160155-04-4 |
|---|---|
製品名 |
5,5-Dimethyl-4-(2-propan-2-ylidenehydrazinyl)-1,3-oxazol-2-one |
分子式 |
C8H13N3O2 |
分子量 |
183.21 g/mol |
IUPAC名 |
(4Z)-5,5-dimethyl-4-(propan-2-ylidenehydrazinylidene)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H13N3O2/c1-5(2)10-11-6-8(3,4)13-7(12)9-6/h1-4H3,(H,9,11,12) |
InChIキー |
WGEODTLHFLNYMC-UHFFFAOYSA-N |
異性体SMILES |
CC(=NNC1=NC(=O)OC1(C)C)C |
SMILES |
CC(=NN=C1C(OC(=O)N1)(C)C)C |
正規SMILES |
CC(=NNC1=NC(=O)OC1(C)C)C |
同義語 |
2,4-Oxazolidinedione,5,5-dimethyl-,4-[(1-methylethylidene)hydrazone](9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



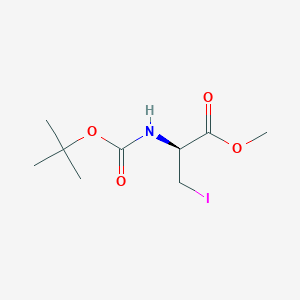
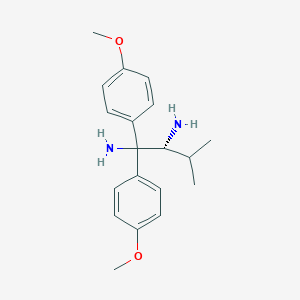
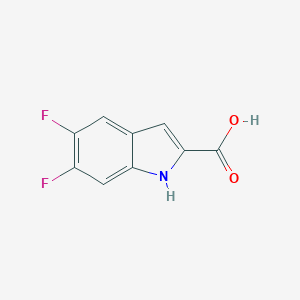
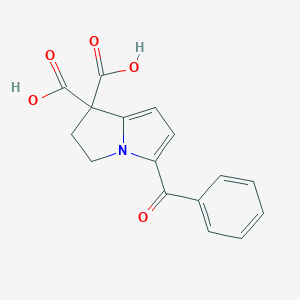
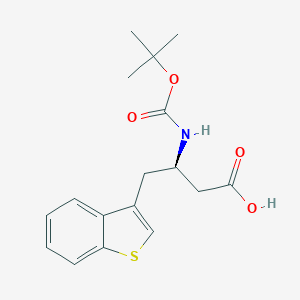
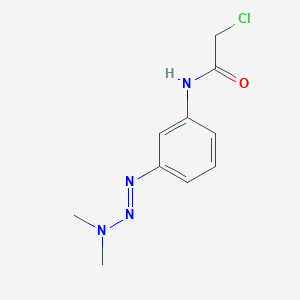
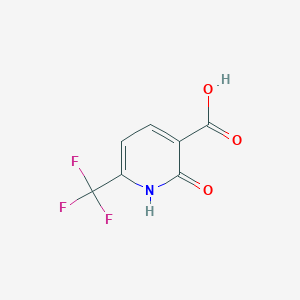
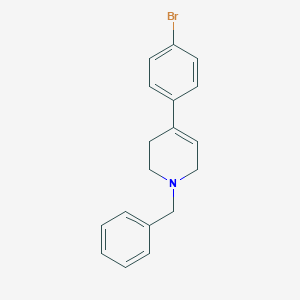
![(5aS,7S)-7-Isopropenyl-3-methyl-6,7,8,9-tetrahydro-5aH-pyrano[4,3-b]chromen-1-one](/img/structure/B67980.png)
